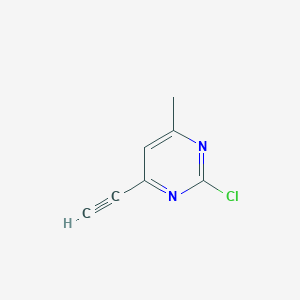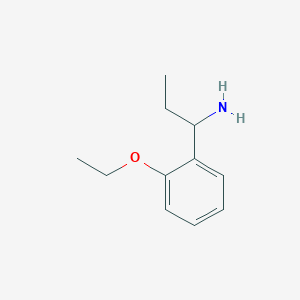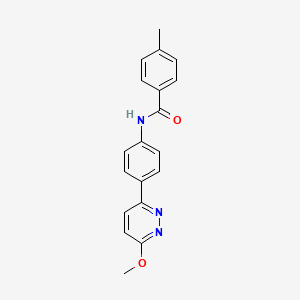
2-Chloro-4-ethynyl-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethynyl-6-methylpyrimidine is a chemical compound with the molecular weight of 152.58 . It is a powder form substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of 2-Chloro-4-ethynyl-6-methylpyrimidine can be achieved through various methods. One such method involves the use of organolithium reagents . Another method involves the aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles having an alkylsulfonyl group with anilines . The use of microwave irradiation has also been reported to decrease the reaction time from several hours to a few minutes or seconds .Molecular Structure Analysis
The IUPAC name for 2-Chloro-4-ethynyl-6-methylpyrimidine is 2-chloro-4-ethynyl-6-methylpyrimidine . The InChI code is 1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 .Chemical Reactions Analysis
2-Chloro-4-ethynyl-6-methylpyrimidine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .Physical And Chemical Properties Analysis
2-Chloro-4-ethynyl-6-methylpyrimidine is a powder form substance . It has a molecular weight of 152.58 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Process Research : 2-Chloro-4-ethynyl-6-methylpyrimidine is an important intermediate in synthesizing dasatinib, an anticancer drug. Its synthesis involves condensation and chlorination steps under optimal conditions, indicating its potential in pharmaceutical applications (Guo Lei-ming, 2012).
- Chemical Characterization and Applications : This compound plays a significant role in the synthesis of heterocyclic derivatives, such as 1,3-oxazepine derivatives, which have shown notable antimicrobial activity (Khalid M. Mohammad et al., 2017).
- Role in Antituberculous Effects : Derivatives of 2-Chloro-4-ethynyl-6-methylpyrimidine exhibit pronounced antituberculous effects, showcasing its potential in medicinal chemistry and drug development (A. V. Erkin & V. Krutikov, 2007).
Molecular and Structural Studies
- Vibrational Spectra and Molecular Insights : Studies on the vibrational spectra, UV, and NMR of 2-Chloro-4-ethynyl-6-methylpyrimidine derivatives provide insights into their molecular structure and properties, contributing to the understanding of their pharmacological potential (T. Jayavarthanan et al., 2012).
- DFT Calculations and Structural Characterization : Density Functional Theory (DFT) calculations and crystal structure analyses of 2-Chloro-4-ethynyl-6-methylpyrimidine derivatives reveal their structural stability and potential for biological applications (Akbar Ali et al., 2021).
Biological and Antimicrobial Applications
- Antibacterial Activity : Certain derivatives of 2-Chloro-4-ethynyl-6-methylpyrimidine demonstrate valuable antibacterial properties, indicating their potential in developing new antimicrobial agents (Y. Etemadi et al., 2016).
- Biocorrosion Inhibition : Derivatives of this compound have been found effective in inhibiting the growth of specific bacterial strains, reducing biocorrosion of steel. This highlights its potential application in industrial and environmental sectors (T. Onat et al., 2016).
Anticancer Research
- Synthesis of Anticancer Compounds : Research on α-aminophosphonates containing the 2-Chloro-4-ethynyl-6-methylpyrimidin-2-yl group demonstrates potential anticancer activity, particularly against DU145 and A549 cancer cell lines (Gajjala Raghavendra Reddy et al., 2020).
作用機序
While the specific mechanism of action for 2-Chloro-4-ethynyl-6-methylpyrimidine is not mentioned in the search results, it is known that pyrimidines and their derivatives play a crucial role in many biological processes. They are found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Safety and Hazards
特性
IUPAC Name |
2-chloro-4-ethynyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFKWGDBLPCSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethynyl-6-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B2802779.png)
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2802780.png)
![5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2802783.png)




![N-[3-[[(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2802789.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2802794.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)